5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

Antiproliferative SAR Breast cancer Thienopyrimidine scaffold

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 878657-14-8) is a fused thieno[2,3-d]pyrimidine heterocycle bearing a pyrrolidine substituent at the 4-position, a methyl group at the 5-position, and a free carboxylic acid at the 6-position. It has the molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
CAS No. 878657-14-8
Cat. No. B1309822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
CAS878657-14-8
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)N3CCCC3)C(=O)O
InChIInChI=1S/C12H13N3O2S/c1-7-8-10(15-4-2-3-5-15)13-6-14-11(8)18-9(7)12(16)17/h6H,2-5H2,1H3,(H,16,17)
InChIKeyIXHQYTOUJDGZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 878657-14-8): Procurement-Grade Heterocyclic Building Block


5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 878657-14-8) is a fused thieno[2,3-d]pyrimidine heterocycle bearing a pyrrolidine substituent at the 4-position, a methyl group at the 5-position, and a free carboxylic acid at the 6-position . It has the molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol . This scaffold belongs to the broader thieno[2,3-d]pyrimidine class, which is extensively explored in medicinal chemistry for kinase inhibition (e.g., VEGFR-2, PI3K, B-Raf), antifolate anticancer mechanisms, and phosphodiesterase modulation [1][2]. The compound is commercially available as a research-grade synthetic intermediate, typically at ≥97% purity, and is primarily positioned as a carboxylic acid building block for amide coupling, esterification, and further derivatization in early-stage drug discovery .

Why Generic Substitution of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid with In-Class Analogs Fails in Procurement


Thieno[2,3-d]pyrimidine derivatives cannot be treated as interchangeable procurement commodities. The substitution pattern at positions 4, 5, and 6 on the thieno[2,3-d]pyrimidine core exerts profound, non-linear effects on biological target engagement, pharmacokinetic properties, and synthetic tractability [1]. In a head-to-head SAR study of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, the nature of the 4-position substituent alone shifted antiproliferative IC₅₀ values by over 100-fold across MCF-7 and MDA-MB-231 breast cancer cell lines, with the most potent analog (compound 2) achieving an IC₅₀ of 0.013 µM against MCF-7 cells while closely related analogs were substantially less active [2]. Similarly, in the 6-substituted thieno[2,3-d]pyrimidine antifolate series, modification of the side-chain aryl group from phenyl to 2′,5′-pyridyl altered folate receptor selectivity and increased GARFTase inhibitory potency by 17- to 882-fold [3]. For the target compound, the combination of a pyrrolidine at C4, a methyl at C5, and a free carboxylic acid at C6 is a specific triad that determines both its reactivity as a synthetic intermediate and its potential pharmacophoric interactions. Substituting with a 4-chloro, 4-amino, or 4-oxo analog fundamentally alters the hydrogen-bonding capacity, steric profile, and downstream derivatization chemistry [4].

Quantitative Differentiation Evidence: 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid vs. Closest Analogs


4-Position Pyrrolidine vs. 4-Amino Substitution: Impact on Antiproliferative Potency in Breast Cancer Models

In the closely related 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate series, the nature of the 4-position substituent is the primary driver of antiproliferative activity. The most potent 4-amino analog (compound 2) achieved an IC₅₀ of 0.013 µM (4.3 ± 0.11 µg/mL) against the MCF-7 breast cancer cell line, with a selectivity index (SI) of 3.7 versus MDA-MB-231 cells [1]. The 4-pyrrolidine substituent present in the target compound introduces a saturated, basic tertiary amine that alters both hydrogen-bond acceptor capacity (pyrrolidine N vs. amino NH₂) and lipophilic bulk (clogP impact of pyrrolidine vs. primary amine), which is predicted to shift target selectivity away from the antiproliferative profile observed in the 4-amino series and toward kinase or GPCR targets that favor tertiary amine pharmacophores [2]. While direct anticancer IC₅₀ data for the target compound itself are not published in the peer-reviewed literature, the SAR trend from the 4-amino congener series establishes that a change at the 4-position alone can alter IC₅₀ by >100-fold, providing a class-level inference that the 4-pyrrolidine analog is mechanistically non-interchangeable with 4-amino or 4-oxo analogs [1].

Antiproliferative SAR Breast cancer Thienopyrimidine scaffold

Carboxylic Acid at C6 Enables Direct Amide Coupling vs. Ester Prodrug Requirement of Carboxylate Analogs

The target compound bears a free carboxylic acid at the 6-position, enabling direct coupling to amines via standard HATU/EDCI protocols without the deprotection step required for ester analogs such as methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate . This translates to a one-step synthetic advantage in library synthesis: the carboxylic acid can directly form amides, hydrazides, or hydroxamic acids, whereas the corresponding methyl or ethyl esters require saponification (typically LiOH/THF/H₂O) prior to coupling, adding a step and reducing overall yield [1]. In a documented case, the amide derivative N-(4-bromophenyl)-5-methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide was directly accessible from the target carboxylic acid . The 4-chloro-5-methyl carboxylate analog requires two additional synthetic transformations (hydrolysis then coupling) to achieve the same amide product. Quantitative yield comparison: direct amide coupling from the free acid typically proceeds at 60–85% yield, whereas the two-step ester hydrolysis + coupling sequence often results in a cumulative 40–60% yield due to losses during aqueous workup of the hydrolysis step [1].

Synthetic accessibility Amide coupling Building block utility

Pyrrolidine at C4 Confers Sp³ Character and Altered Kinase Selectivity vs. Planar 4-Oxo or 4-Aryl Analogs

The saturated pyrrolidine ring at the 4-position introduces an sp³-hybridized nitrogen that increases the three-dimensional character of the molecule (fraction sp³, Fsp³) compared to planar 4-oxo or 4-aryl thieno[2,3-d]pyrimidine analogs [1]. In kinase inhibitor development, higher Fsp³ is correlated with improved selectivity, reduced off-target promiscuity, and enhanced clinical success rates [2]. The 4-oxo-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold, exemplified by compounds such as MLS000063376 and MLS000067670, showed IC₅₀ values >100 µM across multiple screening panels, indicating low target engagement [3]. In contrast, 4-pyrrolidine-substituted thieno[2,3-d]pyrimidines have demonstrated nanomolar potency at specific kinase targets: for example, 4-pyrrolidin-1-yl-5-p-tolyl-thieno[2,3-d]pyrimidine engages cellular senescence pathways with quantifiable phenotypic effects, and patent US-8962641-B2 discloses pyrimidine-substituted pyrrolidine derivatives as PI3K inhibitors [4]. The target compound, with its 4-pyrrolidine group, is thus positioned within a pharmacophore space that favors kinase and GPCR target engagement, while the 4-oxo analogs occupy a distinct, largely inactive chemical space.

Kinase selectivity Sp³ enrichment Thienopyrimidine SAR

Commercial Purity Specification: 97% (Ambeed) vs. NLT 98% (MolCore) – Lot-to-Lot Consistency Across Suppliers

The target compound is commercially available from multiple independent suppliers with consistent purity specifications: Ambeed supplies the compound at 97% purity (Cat. A560854) , while MolCore provides an NLT 98% grade under ISO-certified manufacturing (Cat. MC667524) . This cross-supplier purity convergence (97–98%) indicates a mature and reproducible synthetic route. In contrast, the closely related analog 2,5-dimethyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (MFCD03030527, MW 277.34) is less widely stocked and lacks the ISO-certified manufacturing documentation . The broader thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold without the 5-methyl or 4-pyrrolidine substitution (CAS 1337882-43-5) is also commercially available but at a lower typical purity of 95% , reflecting a less optimized synthetic route. The higher and more consistently reported purity (97–98%) of the target compound reduces the risk of confounding biological assay results due to impurities and simplifies downstream quality control for procurement teams.

Quality specification Purity benchmark Procurement criteria

Folate Receptor Anticancer SAR: 6-Carboxylic Acid is Essential for Glutamate Conjugation in Tumor-Targeted Antifolates

In the 6-substituted thieno[2,3-d]pyrimidine antifolate series reported by Tong et al. (ACS Pharmacol. Transl. Sci., 2023), the 6-carboxylic acid moiety serves as the essential conjugation handle for attachment of the L-glutamate side chain required for folate receptor (FR) recognition and cellular uptake [1]. Compounds in this series (3–9) bearing the 6-carboxyl-glutamate motif achieved IC₅₀ values from 2.11 to 7.19 nM against KB tumor cells and demonstrated selectivity for FRα/β-mediated uptake over the reduced folate carrier (RFC), a feature critical for tumor-selective delivery [1]. The target compound, with its free 6-carboxylic acid, is structurally primed for direct glutamate conjugation to access this therapeutically validated pharmacophore. In contrast, 6-methyl ester or 6-unsubstituted analogs cannot be directly elaborated into the FR-targeting antifolate scaffold without additional synthetic manipulation. Notably, the related 2-amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) has been successfully employed as an unnatural amino acid building block for peptidomimetic synthesis, further validating the utility of the 6-carboxylic acid-pyrrolidine combination [2].

Folate receptor targeting Antifolate Tumor selectivity

Best Research and Industrial Application Scenarios for 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 878657-14-8)


Medicinal Chemistry Library Synthesis via Direct Amide Coupling

The free carboxylic acid at the 6-position enables one-step amide coupling with diverse amine building blocks, generating libraries of 5-methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamides for kinase or GPCR screening [1][2]. The pyrrolidine at C4 provides a basic tertiary amine that can form critical hydrogen-bond or ionic interactions with aspartate/glutamate residues in kinase hinge regions, as documented for pyrrolidine-containing thieno[2,3-d]pyrimidine PI3K inhibitors in patent US-8962641-B2 .

Folate Receptor-Targeted Anticancer Agent Development

The 6-carboxylic acid serves as the conjugation point for L-glutamate attachment to generate folate receptor (FR)-selective antitumor agents. The 6-substituted thieno[2,3-d]pyrimidine scaffold has demonstrated FRα/β selectivity with KB tumor cell IC₅₀ values as low as 2.11 nM and dual inhibition of GARFTase and SHMT2 in mitochondrial one-carbon metabolism [1]. The target compound's 5-methyl and 4-pyrrolidine substitution pattern provides a starting point for systematic SAR exploration within this validated chemotype.

Peptidomimetic Building Block Leveraging the Pyrrolidine-Thienopyrimidine Scaffold

The 2-amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid analog (ATPC) has been successfully incorporated as an N-terminal surrogate in GnRH peptide analogues, demonstrating the compatibility of this scaffold with solid-phase peptide synthesis and its utility in generating metabolically stable peptidomimetics [2]. The target compound, lacking the 2-amino group but retaining the 6-carboxylic acid and 4-pyrrolidine, offers a distinct hydrogen-bonding profile that may confer altered conformational preferences in peptide backbone mimetics.

Kinase Selectivity Profiling with High-Purity, ISO-Certified Starting Material

The availability of the target compound at 97–98% purity with ISO-certified manufacturing (MolCore MC667524) makes it suitable for kinase selectivity panels where impurity-driven false positives can confound hit triage. The sp³-enriched pyrrolidine substituent increases Fsp³ relative to planar 4-oxo or 4-aryl analogs, a parameter correlated with improved kinase selectivity profiles and reduced promiscuity in biochemical screening cascades [3].

Quote Request

Request a Quote for 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.